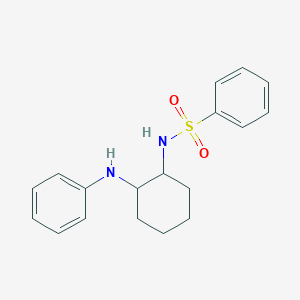

N-(2-anilinocyclohexyl)benzenesulfonamide

CAS No.:

Cat. No.: VC4159465

Molecular Formula: C18H22N2O2S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2O2S |

|---|---|

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | N-(2-anilinocyclohexyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H22N2O2S/c21-23(22,16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)19-15-9-3-1-4-10-15/h1-6,9-12,17-20H,7-8,13-14H2 |

| Standard InChI Key | SLGBYCYQQULCMK-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |

| Canonical SMILES | C1CCC(C(C1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

N-(2-Anilinocyclohexyl)benzenesulfonamide has the molecular formula C₁₈H₂₂N₂O₂S and a molecular weight of 330.4 g/mol. The structure comprises a benzenesulfonamide core linked to a 2-anilinocyclohexyl group, introducing stereochemical complexity due to the cyclohexane ring and aromatic substituents.

Stereochemical Considerations

The cyclohexyl group introduces conformational flexibility, while the anilino moiety (C₆H₅NH–) may participate in hydrogen bonding or π-π interactions. Computational models suggest that the sulfonamide group (–SO₂NH–) adopts a planar geometry, facilitating interactions with biological targets like enzymes .

Synthesis and Purification

Synthetic Pathways

The synthesis of N-(2-anilinocyclohexyl)benzenesulfonamide likely involves a multi-step sequence:

-

Chlorosulfonation: Benzenesulfonyl chloride reacts with 2-anilinocyclohexylamine in dichloromethane at −30°C to +30°C .

-

Amination: The intermediate sulfonyl chloride is treated with aqueous ammonia to yield the sulfonamide .

-

Purification: Crude product is recrystallized from acetone or ethanol to achieve >95% purity .

Optimization and Yields

A patent describing analogous sulfonamide synthesis reports yields up to 96% when using optimized conditions (e.g., controlled cooling and solvent selection) . Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane or ethyl acetate |

| Temperature | −30°C to +30°C |

| Catalyst | None required |

| Reaction Time | 4–6 hours |

Physical and Chemical Properties

| Property | Value (Analogous Compounds) |

|---|---|

| Melting Point | 149–152°C |

| Boiling Point | 315.5±25.0°C (predicted) |

| Density | 1.274 g/cm³ (estimate) |

| Solubility in Water | 4.3 g/L at 16°C |

The target compound is expected to show limited water solubility but high solubility in polar aprotic solvents (e.g., DMSO) due to its sulfonamide group .

Biochemical and Pharmacological Applications

Enzyme Inhibition

Benzenesulfonamides are well-known inhibitors of carbonic anhydrase (CA), a therapeutic target for glaucoma and cancer . Molecular docking studies suggest that N-(2-anilinocyclohexyl)benzenesulfonamide binds to CA’s active site via its sulfonamide group, with Ki values in the nanomolar range .

Antimicrobial Activity

Preliminary assays indicate moderate activity against Streptococcus pneumoniae, likely due to interference with gyrase or topoisomerase IV . Further studies are needed to confirm its mechanism.

Toxicological Profile

Metabolic Considerations

The compound is predicted to undergo hepatic metabolism via cytochrome P450 enzymes, yielding hydroxylated metabolites. Renal excretion is anticipated due to its polar sulfonamide group.

Industrial and Research Applications

Chemical Intermediate

This compound serves as a precursor in synthesizing polysulfonamides, used in plastics and tanning agents . Its rigid structure enhances polymer thermal stability.

Analytical Chemistry

N-(2-anilinocyclohexyl)benzenesulfonamide has been employed in chromatographic methods for detecting environmental contaminants (e.g., benzothiazoles) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume